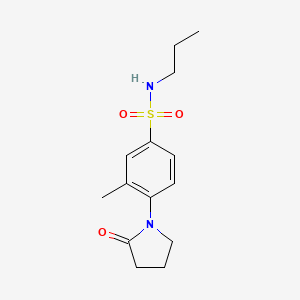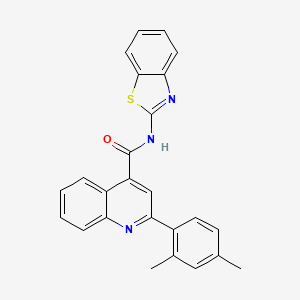
N-(3,5-dimethoxyphenyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)cycloheptanamine, commonly known as "7,8-Dihydro-7,8-dimethyl-2-phenylamino-5H-2,3,4,5-tetrahydro-1-benzazepine" or "DHM", is a chemical compound with potential applications in scientific research. DHM is a synthetic analog of the natural psychoactive compound, phenethylamine, and is structurally related to the hallucinogenic drug, mescaline. DHM has gained attention in recent years due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
DHM acts as a partial agonist at the serotonin 5-HT2A receptor, a receptor known to be involved in the regulation of mood, cognition, and perception. DHM also acts as a weak agonist at the dopamine D2 receptor, a receptor involved in the regulation of reward and motivation. The exact mechanism of action of DHM is not fully understood, but it is thought to modulate the activity of these receptors in a way that produces its therapeutic effects.
Biochemical and Physiological Effects:
DHM has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activation of these neurotransmitter systems. DHM has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotective effects. DHM has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
DHM has several advantages for use in scientific research, including its high purity and stability, its favorable pharmacokinetic profile, and its ability to modulate neurotransmitter systems involved in various neurological and psychiatric disorders. However, DHM also has limitations, including its potential for off-target effects at other receptors and its limited solubility in aqueous solutions.
Orientations Futures
Further research is needed to fully understand the mechanism of action of DHM and its potential therapeutic applications. Future studies should focus on optimizing the pharmacokinetic properties of DHM, developing more selective analogs, and exploring its potential as a treatment for various neurological and psychiatric disorders. DHM may also have potential applications in other fields such as drug discovery and neuropharmacology.
Méthodes De Synthèse
DHM can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to yield DHM in high yield and purity.
Applications De Recherche Scientifique
DHM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. DHM has been shown to have neuroprotective effects, improving motor function and reducing inflammation in animal models of Parkinson's disease. In addition, DHM has been shown to have antidepressant effects, reducing depressive-like behaviors in animal models of depression. DHM has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVARQONYZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B5052586.png)
![N-(2-methyl-4-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B5052589.png)
![6-amino-4-(4-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5052604.png)
![5-[5-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5052611.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5052628.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5052638.png)
![2-{[5-(4-bromophenoxy)pentyl]amino}ethanol](/img/structure/B5052650.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)